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molecular formula C7H8N4O3 B8539161 2-[(3-Nitro-2-pyridinyl)amino]acetamide

2-[(3-Nitro-2-pyridinyl)amino]acetamide

Cat. No. B8539161
M. Wt: 196.16 g/mol
InChI Key: JMTTXBKHYYLZOM-UHFFFAOYSA-N
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Patent
US04824951

Procedure details

A mixture of 2-chloro-3-nitropyridine (1.0 g, 0.0063 mole), glycinamide hydrochloride (3.11 g, 0.028 mole), triethylamine (3.1 g, 0.031 mole) in 35 ml of acetonitrile was heated at reflux for 161/2 hours. The yellow precipitate was filtered off. The precipitate was slurried and filtered successively with water, absolute alcohol and acetone. The yellow solid was dried under high vacuum at room temperature to give 0.9 g (73.2%), of title compound, m.p. 250°-51° C. with decomposition.
Quantity
1 g
Type
reactant
Reaction Step One
Name
glycinamide hydrochloride
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[NH2:12][CH2:13][C:14]([NH2:16])=[O:15].C(N(CC)CC)C>C(#N)C>[N+:8]([C:7]1[C:2]([NH:12][CH2:13][C:14]([NH2:16])=[O:15])=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
glycinamide hydrochloride
Quantity
3.11 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 161/2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered off
FILTRATION
Type
FILTRATION
Details
filtered successively with water, absolute alcohol and acetone
CUSTOM
Type
CUSTOM
Details
The yellow solid was dried under high vacuum at room temperature
CUSTOM
Type
CUSTOM
Details
to give 0.9 g (73.2%)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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